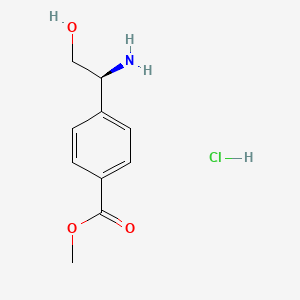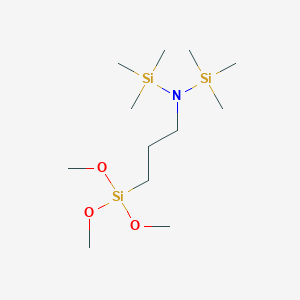
3-Chloro-2-(m-tolyl)pyridine
描述
3-Chloro-2-(m-tolyl)pyridine is a chemical compound with the molecular weight of 203.67 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3 . This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom in the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .作用机制
Target of Action
It is known that pyridine derivatives can interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
Pyridine derivatives are often used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond forming reaction . In these reactions, the pyridine compound acts as a nucleophile, donating electrons to form a new bond .
Biochemical Pathways
It is known that pyridine derivatives can participate in various biochemical reactions, including those involved in the synthesis of biologically active compounds .
Result of Action
It is known that pyridine derivatives can have various biological effects, depending on their specific structure and functional groups .
实验室实验的优点和局限性
The advantages of using 3-Chloro-2-(m-tolyl)pyridine in laboratory experiments include its low cost, its availability, and its ease of use. It is a relatively inexpensive compound that is readily available from a variety of sources. In addition, it is a relatively easy compound to work with, making it an ideal reagent for a variety of laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care.
未来方向
The potential future applications of 3-Chloro-2-(m-tolyl)pyridine are numerous. It has the potential to be used in the synthesis of a number of different compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has the potential to be used in the synthesis of a number of biologically active compounds, such as inhibitors of enzymes, antifungal agents, and anti-inflammatory agents. Finally, it has the potential to be used in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles.
科学研究应用
3-Chloro-2-(m-tolyl)pyridine is used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a number of biologically active compounds, such as inhibitors of enzymes, antifungal agents, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles.
安全和危害
属性
IUPAC Name |
3-chloro-2-(3-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-2-5-10(8-9)12-11(13)6-3-7-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWDFQNKAGEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)


![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)




![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)


![8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one](/img/structure/B6360909.png)